![molecular formula C16H16N2O8S3 B14581126 Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane CAS No. 61588-39-4](/img/structure/B14581126.png)
Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane is an organic compound characterized by its unique structure, which includes two nitrophenyl groups connected by a trisulfane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane typically involves the reaction of 5-(methoxymethoxy)-2-nitrophenyl derivatives with sulfur sources under controlled conditions. One common method involves the use of thiol reagents and oxidizing agents to form the trisulfane linkage. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular oxidative stress and redox signaling pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane involves its ability to undergo redox reactions, which can modulate the activity of various molecular targets. The compound can interact with thiol groups in proteins, affecting their function and signaling pathways. This redox activity is crucial for its applications in biology and medicine.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(methoxymethoxy)-2-nitrophenyl]disulfane
- Bis[5-(ethoxymethoxy)-2-nitrophenyl]trisulfane
- Bis[5-(methoxymethoxy)-3-nitrophenyl]trisulfane
Uniqueness
Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane is unique due to its specific substitution pattern and the presence of a trisulfane linkage. This structure imparts distinct redox properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61588-39-4 |
|---|---|
Molecular Formula |
C16H16N2O8S3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-(methoxymethoxy)-2-[[5-(methoxymethoxy)-2-nitrophenyl]trisulfanyl]-1-nitrobenzene |
InChI |
InChI=1S/C16H16N2O8S3/c1-23-9-25-11-3-5-13(17(19)20)15(7-11)27-29-28-16-8-12(26-10-24-2)4-6-14(16)18(21)22/h3-8H,9-10H2,1-2H3 |
InChI Key |
FRQHOZRJQXRSRT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)[N+](=O)[O-])SSSC2=C(C=CC(=C2)OCOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


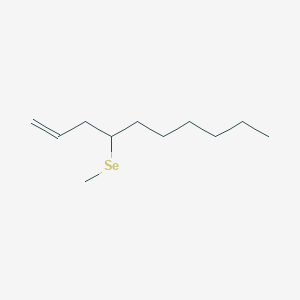
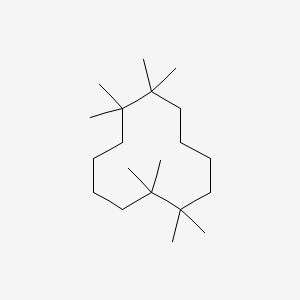
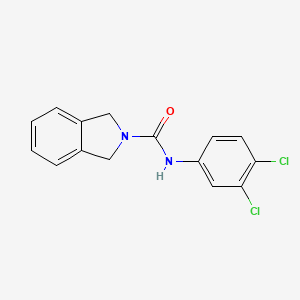
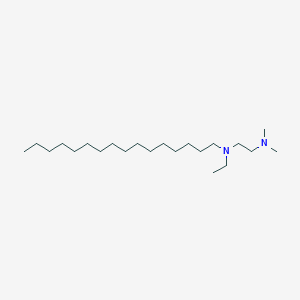
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)
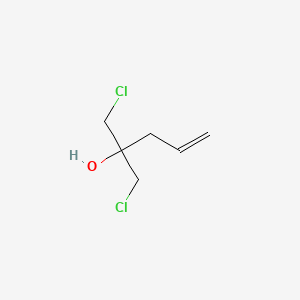
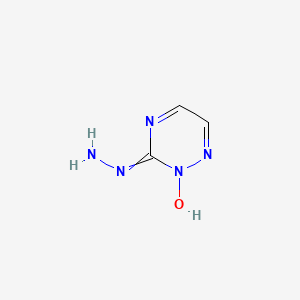
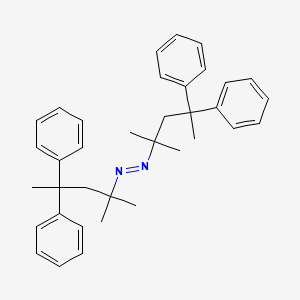
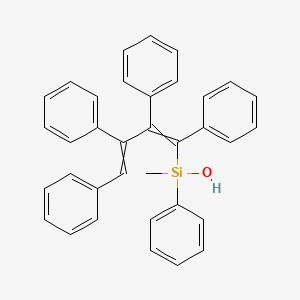
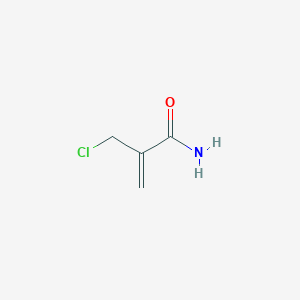
![Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14581131.png)
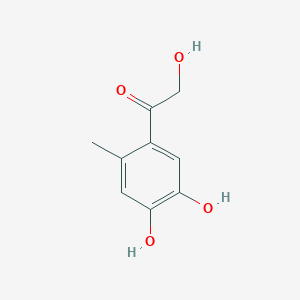
![2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14581135.png)
![2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro-](/img/structure/B14581141.png)
